molecular formula C19H15NO B14286442 9-Benzyl-9H-carbazol-3-OL CAS No. 115552-05-1

9-Benzyl-9H-carbazol-3-OL

Cat. No.: B14286442
CAS No.: 115552-05-1
M. Wt: 273.3 g/mol
InChI Key: AHXOSLRXZZTJRD-UHFFFAOYSA-N
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Description

9-Benzyl-9H-carbazol-3-OL is a carbazole derivative of significant interest in scientific research and development. Carbazoles are a prominent class of heterocyclic aromatic compounds known for their extensive conjugated system and valuable electronic properties . The carbazole core is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective effects . Researchers are particularly interested in modifying carbazole molecules at specific positions, such as C-3, to develop novel compounds with targeted biological and physical properties . This compound features a benzyl group at the N-9 position and a hydroxyl group at the C-3 position, a common site for functionalization due to its high electron density . It serves as a key synthetic intermediate for further chemical transformations, including the development of more complex molecules for pharmaceutical applications and advanced materials . The structural motifs present in this compound are frequently investigated for their potential to influence various molecular signaling pathways and for use in organic electronics due to their charge-transport capabilities . This product is intended for research purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115552-05-1

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

9-benzylcarbazol-3-ol

InChI

InChI=1S/C19H15NO/c21-15-10-11-19-17(12-15)16-8-4-5-9-18(16)20(19)13-14-6-2-1-3-7-14/h1-12,21H,13H2

InChI Key

AHXOSLRXZZTJRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C4=CC=CC=C42

Origin of Product

United States

Synthetic Strategies for 9 Benzyl 9h Carbazol 3 Ol and Its Functionalized Derivatives

Established Methodologies for Carbazole (B46965) Nucleus Construction

The synthesis of the tricyclic carbazole system has traditionally been accomplished through several named reactions. These methods form the bedrock of carbazole chemistry and have been adapted and modified over time. rsc.orgsmolecule.com

Graebe-Ullmann Cyclization and Derivatives

The Graebe-Ullmann reaction is a classic method for synthesizing carbazoles. smolecule.comnih.gov First reported in 1896, this synthesis involves the diazotization of an N-phenyl-o-phenylenediamine (an o-aminodiphenylamine), which generates an intermediate 1,2,3-benzotriazole. rsc.orgresearchgate.net This triazole is often unstable and, upon heating at elevated temperatures, undergoes thermal decomposition. researchgate.net The reaction proceeds through the extrusion of nitrogen gas (N₂) to form a diradical intermediate, which subsequently cyclizes to yield the carbazole core. researchgate.netcapes.gov.br The mechanism is believed to follow a radical pathway. capes.gov.br This method has been widely used to prepare a variety of substituted carbazoles. researchgate.net

Clemo-Perkin Synthesis

The Clemo-Perkin synthesis is another traditional route for constructing the carbazole skeleton. rsc.orgresearchgate.net This method is related to the well-known Fischer indole (B1671886) synthesis and typically involves the reaction of a phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative. asianpubs.orgcolab.ws The initial condensation forms a phenylhydrazone, which then undergoes an acid-catalyzed cyclization, similar to a capes.gov.brcapes.gov.br-sigmatropic rearrangement, to yield a 1,2,3,4-tetrahydrocarbazole. asianpubs.orgcolab.ws To obtain the fully aromatic carbazole structure, a subsequent dehydrogenation (aromatization) step is required. colab.ws This final step is often carried out by heating the tetrahydrocarbazole with a dehydrogenating agent such as chloranil (B122849) or palladium on charcoal. colab.ws

Tauber Carbazole Synthesis

The Tauber carbazole synthesis, discovered by Ernst Täuber in 1890, involves the high-temperature, acid-promoted cyclization of 2,2'-diaminobiphenyls to form carbazoles. smolecule.com This reaction essentially involves the intramolecular elimination of an ammonia (B1221849) molecule. Strong acids, such as concentrated phosphoric acid or hydrochloric acid, are typically employed as catalysts at high temperatures. smolecule.com More modern variations have utilized solid superacids like the perfluorinated sulfonic acid resin Nafion-H, which can facilitate the reaction under somewhat milder conditions. smolecule.com The Tauber method is particularly useful for the regioselective synthesis of disubstituted carbazoles, as the substitution pattern of the final product is determined by the starting 2,2'-diaminobiphenyl. nih.gov

Targeted Synthesis of 9-Benzyl-9H-carbazol-3-OL

While classical methods are effective for creating the basic carbazole framework, more recent research has focused on developing targeted, efficient syntheses for specific, highly functionalized carbazoles like this compound. These modern approaches often offer greater control over regioselectivity and can be performed under milder conditions.

Annulation Reactions via Anilines and Quinones

A highly effective and direct method for synthesizing 3-hydroxycarbazoles, the core of the target compound, is through the annulation of electron-rich anilines with quinones. scribd.comokstate.edu This single-step synthesis is typically mediated by an acid, such as acetic acid, in a solvent like toluene (B28343) at room temperature. scribd.comokstate.edu The proposed mechanism is analogous to the Nenitzescu indole synthesis; it begins with the acid-catalyzed activation of the quinone, followed by a Michael addition of the aniline (B41778). scribd.com The resulting intermediate undergoes a rapid intramolecular ring closure and subsequent dehydration to afford the final 3-hydroxycarbazole product. scribd.com

This methodology has been successfully applied to the synthesis of derivatives closely related to the target compound. For instance, the reaction of N-benzyl-3,5-dimethoxyaniline with benzoquinone yields 9-Benzyl-5,7-dimethoxy-9H-carbazol-3-ol. The efficiency of this reaction is sensitive to both the electronic and steric properties of the aniline substrate, with electron-rich anilines generally providing moderate yields. scribd.com

Table 1: Synthesis of 3-Hydroxycarbazole Derivatives via Annulation

Aniline Reactant Quinone Reactant Product Yield (%)
N-Benzyl-3,5-dimethoxyaniline Benzoquinone 9-Benzyl-5,7-dimethoxy-9H-carbazol-3-ol 63
N-Ethyl-3,5-dimethoxyaniline Benzoquinone 9-Ethyl-5,7-dimethoxy-9H-carbazol-3-ol 60
N-Benzyl-3-methoxy-5-methylaniline Benzoquinone Mixture of carbazole regioisomers 25

Data sourced from Stoltz, B. M., et al. (2016). scribd.com

Cross-Dehydrogenative Coupling Approaches

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for forming C–C and C–N bonds, making it a valuable tool for modern carbazole synthesis. wjarr.com These reactions avoid the need for pre-functionalized starting materials by directly coupling two C-H bonds or a C-H and an N-H bond. wjarr.com

One such approach is the intermolecular dehydrogenative annulation (IDA), which can construct the carbazole ring by reacting anilides with arenes in a one-pot operation. These reactions are often mediated by a hypervalent iodine(III) reagent, such as PhI(OAc)₂, under ambient conditions. The mechanism is thought to involve the generation of a nitrenium ion from the anilide, which then engages in an electrophilic aromatic substitution with the arene partner, followed by oxidative C-N bond formation to close the ring. While not yet explicitly reported for the direct synthesis of this compound, this strategy holds significant potential for creating a wide range of functionalized carbazole derivatives by varying the aniline and arene coupling partners.

Table of Compounds

Compound Name
This compound
Graebe-Ullmann Cyclization
Clemo-Perkin Synthesis
Tauber Carbazole Synthesis
N-phenyl-o-phenylenediamine
1,2,3-benzotriazole
Carbazole
Phenylhydrazine
Cyclohexanone
1,2,3,4-tetrahydrocarbazole
Chloranil
Palladium on charcoal
2,2'-diaminobiphenyl
Phosphoric acid
Hydrochloric acid
Nafion-H
Toluene
Acetic acid
Benzoquinone
9-Benzyl-5,7-dimethoxy-9H-carbazol-3-ol
N-benzyl-3,5-dimethoxyaniline
N-Ethyl-3,5-dimethoxyaniline
9-Ethyl-5,7-dimethoxy-9H-carbazol-3-ol
N-Benzyl-3-methoxy-5-methylaniline
2-Methylbenzoquinone
9-Benzyl-2-methyl-5,7-dimethoxy-9H-carbazol-3-ol

Advanced Synthetic Protocols for Derivatization at Nitrogen and Carbon Positions

The strategic modification of the this compound framework relies on a suite of sophisticated synthetic reactions. These methods enable precise installation of functional groups at specific sites, including the foundational N-benzylation and subsequent C-H functionalization or cross-coupling reactions on the aromatic rings. The choice of methodology is dictated by the desired substitution pattern, atom economy, and reaction efficiency.

The introduction of the benzyl (B1604629) group at the N9 position is a fundamental step in the synthesis of the target compound. This is typically achieved through a classical nucleophilic substitution reaction (Sɴ2). The process involves the deprotonation of the carbazole nitrogen of a suitable precursor, such as 3-hydroxycarbazole or its protected form (e.g., 3-methoxycarbazole), to generate a potent carbazolide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the N-C bond.

The efficiency of this reaction is highly dependent on the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) ensure complete deprotonation and often lead to high yields at room temperature. However, milder conditions using weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetone (B3395972) or acetonitrile (B52724) are also effective, though they may require elevated temperatures to achieve comparable reaction rates.

Table 1. Comparative Conditions for N-Benzylation of 3-Methoxycarbazole
BaseSolventTemperature (°C)Typical Reaction Time (h)Representative Yield (%)
NaHDMF252 - 4>95
K₂CO₃Acetone56 (Reflux)12 - 1885 - 92
Cs₂CO₃Acetonitrile82 (Reflux)6 - 1090 - 96
KOH (Phase Transfer)Toluene/H₂O808 - 1280 - 88

Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing the carbazole core without the need for pre-functionalized starting materials like halides or organometallics. In the context of the 9-benzyl-9H-carbazole scaffold, transition-metal catalysts (e.g., Palladium, Rhodium, Iridium) can selectively activate specific C-H bonds. The inherent electronic properties of the carbazole ring direct functionalization primarily to the electron-rich C3/C6 and C1/C8 positions. The N-benzyl group, while not a strong directing group itself, sterically influences the accessibility of the C1 and C8 positions.

For instance, palladium-catalyzed C-H arylation can be achieved at the C2 position using a directing group temporarily installed on the carbazole core. More commonly, the inherent reactivity of the carbazole allows for direct functionalization. Rhodium(III)-catalyzed C-H activation has been successfully employed for olefination and amidation reactions at the C4 position, which is activated by the adjacent nitrogen atom. This regioselectivity provides a route to derivatives that are difficult to access through traditional electrophilic substitution.

Table 2. Regioselective C-H Functionalization of N-Substituted Carbazoles
Catalyst SystemReactant/Coupling PartnerReaction TypePosition of FunctionalizationReference Finding
[RhCp*Cl₂]₂ / AgSbF₆AcrylatesOlefinationC4Directs olefination to the sterically accessible C4 position.
Pd(OAc)₂ / NorborneneAryl IodidesArylationC1Norbornene-mediated Catellani-type reaction favors C1 arylation.
[Ir(cod)Cl]₂ / dtbpyB₂pin₂BorylationC2 / C4Provides borylated intermediates for further cross-coupling.
Pd(OAc)₂ / Pivalic AcidAryl IodidesArylationC3, C6Functionalization occurs at the most electron-rich positions.

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-heteroatom bonds on the carbazole framework. The Suzuki-Miyaura coupling is particularly prominent for its functional group tolerance and operational simplicity. To apply this method to the this compound scaffold, a halogenated or triflated precursor is required (e.g., 2-bromo-9-benzyl-9H-carbazol-3-ol or 4-iodo-9-benzyl-9H-carbazol-3-ol).

This precursor is reacted with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbazole-halide bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst. This method allows for the facile introduction of a diverse array of aryl, heteroaryl, and vinyl substituents onto the carbazole core.

Table 3. Suzuki-Miyaura Coupling on a Halogenated 9-Benzyl-9H-Carbazole Precursor
Carbazole SubstrateBoronic Acid PartnerCatalystBaseProduct Type
2-Bromo-9-benzyl-9H-carbazol-3-olPhenylboronic AcidPd(PPh₃)₄Na₂CO₃2-Aryl-carbazole
4-Iodo-9-benzyl-9H-carbazol-3-ol4-Methoxyphenylboronic AcidPd(dppf)Cl₂Cs₂CO₃4-Aryl-carbazole
6-Bromo-9-benzyl-9H-carbazol-3-olThiophene-2-boronic AcidPd(OAc)₂ / SPhosK₃PO₄6-Heteroaryl-carbazole
1-Bromo-9-benzyl-9H-carbazol-3-olVinylboronic Acid Pinacol (B44631) EsterPd(PPh₃)₄K₂CO₃1-Vinyl-carbazole

Rather than functionalizing a pre-existing carbazole ring, multi-component and cascade annulation reactions construct the entire carbazole framework in a single, highly efficient process. These methods build molecular complexity rapidly from simple, acyclic or monocyclic precursors. For example, a palladium-catalyzed cascade annulation between a suitably substituted N-benzylated o-iodoaniline and a terminal alkyne can lead directly to a functionalized carbazole. The sequence typically involves Sonogashira coupling, followed by intramolecular cyclization onto the aniline ring and subsequent aromatization. Such strategies allow for the incorporation of substituents at various positions during the ring-forming process itself, offering a convergent approach to complex derivatives of this compound.

The Diels-Alder reaction, a [4+2] cycloaddition, provides a classic and powerful route for the construction of the six-membered rings of the carbazole system. A common strategy involves the reaction of a diene, such as a 3-vinylindole derivative, with a dienophile. For the synthesis of a this compound derivative, one could envision a 1-benzyl-3-vinylindole (the diene) reacting with a dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD). The initial cycloaddition product is a tetrahydrocarbazole, which can then be aromatized via oxidation (e.g., with DDQ or sulfur) to yield the fully conjugated carbazole framework. This approach offers excellent control over the substitution pattern of the newly formed ring based on the choice of dienophile.

Enantioselective Synthesis and Stereochemical Control in this compound Derivatives

Introducing stereochemical control into the synthesis of this compound derivatives is essential for applications where chirality is critical. Chirality in carbazoles can arise from stereocenters on substituents or from atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, which can occur in carbazoles with bulky substituents at the C1 and C8 positions.

Enantioselective synthesis can be achieved through several key strategies:

Asymmetric Catalysis: Utilizing a chiral transition-metal complex to catalyze a C-H activation or cross-coupling reaction. For example, a Suzuki-Miyaura coupling to install a bulky group at the C1 position can be rendered enantioselective by using a palladium catalyst with a chiral phosphine (B1218219) ligand (e.g., (R)-BINAP), leading to the preferential formation of one atropisomer.

Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the carbazole precursor, performing a diastereoselective reaction, and subsequently cleaving the auxiliary.

Kinetic Resolution: Reacting a racemic mixture of a chiral carbazole derivative with a chiral reagent or catalyst that reacts preferentially with one enantiomer, leaving the other enantiomer enriched.

Table 4. Methods for Enantioselective Synthesis of Chiral Carbazole Derivatives
MethodChiral SourceReaction ExampleOutcome
Asymmetric CatalysisChiral Ligand (e.g., (S)-BINAP)Atroposelective Suzuki Coupling at C1High enantiomeric excess (e.g., >90% ee) of one atropisomer.
Chiral Auxiliary(R)-(-)-2-PhenylglycinolDiastereoselective alkylationFormation of a single diastereomer, followed by auxiliary removal.
Enzymatic ResolutionLipase (e.g., CAL-B)Acylation of a racemic carbazole alcoholOne enantiomer is acylated, allowing for separation from the unreacted enantiomer.

Spectroscopic Characterization and Elucidation of Molecular Structure for 9 Benzyl 9h Carbazol 3 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of a 9-benzyl-9H-carbazol-3-ol system is characterized by distinct signals corresponding to the aromatic protons of the carbazole (B46965) and benzyl (B1604629) moieties, the benzylic methylene (B1212753) protons, and the hydroxyl proton. For the closely related isomer, 9-Benzyl-9H-carbazol-4-ol, the aromatic protons appear in the range of δ 6.60–8.33 ppm. acs.org The benzylic protons (CH₂) typically manifest as a singlet around δ 5.50 ppm, while the hydroxyl proton (OH) gives a broad singlet that can vary in position. acs.org In substituted derivatives, such as 9-Benzyl-5,7-dimethoxy-1,2-dimethyl-9H-carbazol-3-ol, the chemical shifts are influenced by the electronic effects of the additional groups. caltech.edu For example, the methoxy (B1213986) groups cause shifts in the adjacent proton signals. caltech.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For 9-Benzyl-9H-carbazol-4-ol, carbon signals are observed between δ 46.7 and 152.0 ppm. acs.org The benzylic carbon (CH₂) signal is typically found around δ 46.7 ppm. acs.org The carbon atoms of the carbazole ring system and the attached benzyl group resonate in the aromatic region (approximately δ 101–152 ppm), with the carbon bearing the hydroxyl group (C-OH) appearing at the lower field end of this range due to the deshielding effect of the oxygen atom. acs.org In iodo-substituted derivatives like 9-benzyl-3,6-diiodo-9H-carbazole, relativistic effects can significantly influence the chemical shifts of carbons bonded to iodine. researchgate.netresearchgate.net

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 9-Benzyl-9H-carbazol-4-ol acs.org

Assignment¹H NMR (ppm)¹³C NMR (ppm)
CH₂ (Benzylic)5.50 (s, 2H)46.7
OH5.39 (s, 1H)-
Aromatic CH6.60 - 7.41101.8 - 128.8
Aromatic C (quat)-122.9 - 152.0

Note: Data is for the isomer 9-Benzyl-9H-carbazol-4-ol in CDCl₃. Chemical shifts for this compound are expected to be similar but with variations due to the different substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 9-Benzyl-9H-carbazol-4-ol, electron ionization (EI) mass spectrometry shows a molecular ion peak (M⁺) at an m/z of 273, which confirms the molecular formula C₁₉H₁₅NO. acs.org

A characteristic and dominant fragmentation pathway for 9-benzyl substituted carbazoles is the cleavage of the benzylic C-N bond. This results in a highly stable benzyl cation (C₇H₇⁺) fragment, which typically appears as the base peak at m/z 91. acs.org The remaining carbazol-ol radical cation would correspond to the other part of the molecule. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. For instance, the calculated mass for the protonated molecule [M+H]⁺ of C₁₉H₁₅NO is 274.1232, and experimental values closely match this. acs.org

Interactive Table 2: Key Mass Spectrometry Fragmentation Data for 9-Benzyl-9H-carbazol-4-ol acs.org

m/zRelative IntensityAssignment
27325%[M]⁺ (Molecular Ion)
91100%[C₇H₇]⁺ (Benzyl cation)
6514%[C₅H₅]⁺

Note: Data obtained via Electron Ionization (EI) at 70 eV for the isomer 9-Benzyl-9H-carbazol-4-ol.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The FTIR spectrum of a this compound system displays several characteristic absorption bands. A broad band in the region of 3300–3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. acs.orgaip.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. acs.org The presence of the carbazole and benzyl aromatic rings is confirmed by C=C stretching vibrations, which appear as a series of sharp bands in the 1450–1640 cm⁻¹ region. acs.orgaip.org The C-N stretching vibration of the tertiary amine within the carbazole ring is typically found in the 1180-1360 cm⁻¹ range. aip.org

Interactive Table 3: Characteristic FTIR Absorption Bands for 9-Benzyl-9H-carbazol-ol Systems

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupReference(s)
~3345O-H StretchHydroxyl acs.org
~3020C-H Stretch (sp²)Aromatic acs.org
~2930C-H Stretch (sp³)Benzyl CH₂ caltech.edu
~1636C=C StretchAromatic Ring acs.orgtandfonline.com
~1450C=C StretchAromatic Ring acs.orgaip.org
~1230C-O StretchPhenolic-
~1330C-N StretchCarbazole Amine aip.org

Note: Values are representative and sourced from spectra of closely related derivatives.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

These studies reveal that the carbazole ring system is essentially planar. nih.govresearchgate.net A key structural feature is the orientation of the N-benzyl group relative to the carbazole plane. The dihedral angle between the mean plane of the carbazole unit and the benzene (B151609) ring of the benzyl substituent is typically near-orthogonal, reported at approximately 85-90°. nih.gov This perpendicular arrangement minimizes steric hindrance between the two aromatic systems. The crystal packing is often stabilized by weak intermolecular interactions, such as C-H···π interactions involving the carbazole rings. researchgate.netnih.gov

Interactive Table 4: Representative Crystal Data for 9-Benzyl-9H-carbazole Derivatives

Parameter9-Benzyl-9H-carbazole nih.gov9-Benzyl-3-bromo-9H-carbazole researchgate.net
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPna2₁
a (Å)14.195(3)17.629(3)
b (Å)5.8290(12)14.666(2)
c (Å)16.634(3)5.6420(8)
β (°)97.45(3)90
V (ų)1363.3(5)1458.7(4)
Dihedral Angle (°)85.29 / 89.8987.1

Note: Data for two crystallographically independent molecules are shown for 9-Benzyl-9H-carbazole.

Computational and Theoretical Investigations of 9 Benzyl 9h Carbazol 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. scispace.com For carbazole (B46965) derivatives, DFT calculations are widely used to determine optimized geometries, electronic properties, and to predict spectroscopic data. researchgate.netacs.org

In the case of 9-Benzyl-9H-carbazol-3-OL, DFT calculations would typically be performed using a hybrid functional, such as B3LYP, often combined with a Pople-style basis set like 6-311G(d,p) or 6-311++G(d,p) to accurately model the molecule's geometry and electronic distribution. researchgate.netresearchgate.net The molecular structure of the parent compound, 9-benzyl-9H-carbazole, has been shown experimentally to feature a planar carbazole moiety with the benzyl (B1604629) group's benzene (B151609) ring oriented nearly perpendicular to it, at dihedral angles of 85.29° and 89.89° in its two crystallographically independent forms. researchgate.net DFT optimization of this compound would be expected to yield a similar geometry, with the carbazole core remaining largely planar and the benzyl group exhibiting significant rotational freedom. The hydroxyl group at the C3 position would introduce specific hydrogen bonding capabilities and subtly alter the electronic landscape of the carbazole ring system. The optimization process seeks the lowest energy conformation by calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.

A key application of DFT in the study of organic semiconductor materials is the calculation of frontier molecular orbital (FMO) energies—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting character. The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_g), is a critical parameter that influences the optical and electronic properties of the material, including its absorption spectrum and the turn-on voltage in an organic light-emitting diode (OLED). snu.ac.krktu.edu

For this compound, the HOMO is expected to be localized primarily on the electron-rich carbazole ring system, particularly influenced by the nitrogen atom and the electron-donating hydroxyl group. The LUMO is typically distributed across the π-conjugated system. The benzyl group, being electronically isolated from the carbazole π-system, has a lesser effect on the FMOs compared to substituents directly on the carbazole rings. researchgate.net Theoretical calculations provide estimations of these energy levels, which are essential for designing device architectures by ensuring proper energy level alignment with adjacent layers for efficient charge injection and transport. snu.ac.kr

Table 1: Representative Calculated Electronic Properties for this compound This interactive table contains illustrative data based on typical DFT calculation results for similar carbazole derivatives.

ParameterCalculated Value (eV)Description
E_HOMO-5.58Energy of the Highest Occupied Molecular Orbital.
E_LUMO-1.95Energy of the Lowest Unoccupied Molecular Orbital.
Band Gap (E_g)3.63The energy difference between the HOMO and LUMO levels.

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have shown a strong correlation with experimental data for related structures like 9-benzyl-3,6-diiodo-9H-carbazole, especially when relativistic effects are considered for heavy atoms. researchgate.netresearchgate.net For this compound, DFT can predict the ¹H and ¹³C NMR spectra. The calculations would show distinct signals for the aromatic protons and carbons of the carbazole and benzyl moieties, as well as for the benzylic methylene (B1212753) bridge.

Similarly, vibrational frequencies from DFT calculations can be compared with experimental Infrared (IR) spectra to identify characteristic functional group vibrations, such as the O-H stretch of the hydroxyl group and the C-N and C-H stretches of the carbazole and benzyl groups. orientjchem.org A good agreement between the calculated and experimental spectra provides strong support for the proposed molecular structure. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound This interactive table provides hypothetical, yet representative, chemical shift values based on DFT calculations for analogous carbazole structures.

Carbon Atom PositionPredicted Chemical Shift (ppm)Environment
C3148.5Aromatic, bonded to -OH group
C9a / C8a140.2Aromatic, bridgehead carbons
C4a / C4b122.5Aromatic, bridgehead carbons
C6120.1Aromatic
C1' (Benzyl)137.0Aromatic, attached to methylene
CH₂ (Benzyl)46.5Benzylic methylene

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. nih.gov For a molecule like this compound, which has a flexible benzyl group, MD simulations are valuable for exploring the conformational landscape. mdpi.com

These simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe how the molecule moves, vibrates, and changes its shape in a simulated environment (e.g., in a solvent or in a solid-state matrix). mdpi.com A key aspect for this compound would be to analyze the rotation of the benzyl group around the C-N bond. MD can determine the preferred dihedral angles, the energy barriers to rotation, and how intermolecular interactions might restrict this motion in a condensed phase. Understanding the accessible conformations is crucial, as the molecular shape can significantly impact material properties like packing in thin films and charge transport efficiency.

Theoretical Studies on Reaction Mechanisms and Transition States in Carbazole Synthesis and Derivatization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and functionalization of carbazoles. Theoretical studies can map out the entire reaction pathway, identifying the structures of intermediates and, crucially, the transition states that connect them. semanticscholar.org

Common methods for synthesizing the carbazole core include palladium-catalyzed intramolecular C-H arylation or tandem amination/arylation reactions. organic-chemistry.org DFT can be used to model the catalytic cycles of these reactions, calculating the activation energies for key steps like oxidative addition, C-H activation, and reductive elimination. For the derivatization of hydroxycarbazoles, such as in oxidative coupling reactions, DFT has been used to optimize the geometries of intermediates and transition states. semanticscholar.org These calculations can reveal the feasibility of a proposed mechanism, explain observed regioselectivity, and guide the optimization of reaction conditions. By calculating the Gibbs free energies of stationary points along the reaction coordinate, a comprehensive energy profile can be constructed, providing deep mechanistic insight. semanticscholar.org

Quantum Chemical Modeling of Photophysical Processes

The photophysical properties of carbazole derivatives are central to their use in optoelectronic devices. Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to model the behavior of molecules upon absorption of light. ncl.ac.uk

TD-DFT calculations can predict the electronic absorption spectrum by calculating the energies of vertical excitations from the ground state (S₀) to excited singlet states (S₁, S₂, etc.). acs.org These calculations also provide information about the nature of these transitions (e.g., π-π* or n-π*). Furthermore, by optimizing the geometry of the first excited state (S₁), the fluorescence emission energy can be predicted. The energy difference between the lowest excited singlet (S₁) and triplet (T₁) states (ΔE_ST) is a critical parameter that governs photophysical phenomena such as Thermally Activated Delayed Fluorescence (TADF), a mechanism utilized in high-efficiency OLEDs. nih.gov For this compound, theoretical modeling could explore its potential as a fluorescent material, calculating properties like the radiative decay rate and identifying potential non-radiative decay pathways that might quench emission. researchgate.net

After a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research detailing the applications of the chemical compound This compound in the fields of advanced materials and optoelectronics as outlined in the request.

The performed searches yielded results for structurally related but distinct compounds, such as the parent molecule 9-Benzyl-9H-carbazole, its brominated form (9-Benzyl-3-bromo-9H-carbazole), or derivatives with different functional groups at the 3-position. The electronic and photophysical properties of carbazole derivatives are highly sensitive to the nature and position of their substituents. A hydroxyl group (-OL) at the 3-position would impart unique characteristics that cannot be accurately extrapolated from data on other derivatives.

Therefore, creating a scientifically accurate and detailed article with research findings and data tables that focuses solely on this compound is not possible due to the absence of the necessary source material in the public domain. Fulfilling the request under these circumstances would require speculation and the use of data from inappropriate sources, which would violate the core principles of scientific accuracy.

While the broader class of carbazole-based materials is of significant importance in OLEDs, OPVs, and organic electronics, the specific subject of this request, this compound, does not appear to be documented in the literature for these applications.

Applications of 9 Benzyl 9h Carbazol 3 Ol in Advanced Materials and Optoelectronics

Carbazole-Based Microporous Organic Polymers (MOPs) and Their Applications

The carbazole (B46965) moiety, the core of 9-Benzyl-9H-carbazol-3-OL, is a highly effective building block for the synthesis of Microporous Organic Polymers (MOPs), including a subclass known as Conjugated Microporous Polymers (CMPs). These materials are characterized by their high thermal and chemical stability, large surface areas, and controllable microporosity. The electron-rich nature of the nitrogen atom in the carbazole unit also imparts specific functionalities, making these polymers suitable for a variety of applications. rsc.orgrsc.org

The synthesis of carbazole-based MOPs can be achieved through several cost-effective methods, such as Friedel-Crafts alkylation, where carbazole derivatives are cross-linked, or through direct oxidative coupling polymerization. rsc.orgnih.gov The resulting three-dimensional polymer networks possess permanent porosity and have demonstrated significant potential in environmental and energy-related fields. researchgate.net

Key Applications of Carbazole-Based MOPs:

Gas Adsorption and Separation: The inherent microporosity and the nitrogen-rich framework of carbazole-based polymers make them excellent candidates for gas storage and separation. nih.gov They exhibit high uptake capacities for gases like carbon dioxide (CO2) and hydrogen (H2). The electron-rich pore surfaces can interact favorably with CO2, leading to high selectivity in separating CO2 from other gases like nitrogen (N2) and methane (B114726) (CH4). rsc.orgrsc.org This makes them promising materials for post-combustion carbon capture technologies. rsc.org

Photocatalysis: Conjugated microporous polymers derived from carbazole are effective as heterogeneous photocatalysts. Their extended π-conjugated systems allow for strong visible-light absorption. researchgate.net These materials have been successfully used in photocatalytic processes such as the selective oxidation of alcohols (e.g., benzyl (B1604629) alcohol) and for photocatalytic hydrogen evolution from water. nih.govnih.gov The porous structure facilitates the diffusion of reactants and products, while the solid nature of the polymer allows for easy recovery and reuse of the catalyst. researchgate.net

Sensing: The fluorescent properties of carbazole derivatives can be harnessed within a polymer framework for chemical sensing applications. For instance, derivatives of 9-benzyl-9H-carbazole have been investigated as fluorescent chemosensors for the detection of rare earth metal cations. clockss.org

The incorporation of this compound as a monomer in MOP synthesis could offer specific advantages. The bulky benzyl group can influence the polymer's morphology and pore structure, potentially enhancing surface area, while the hydroxyl group provides a site for post-synthetic modification or for specific interactions with target molecules.

Carbazole-Based PolymerKey PropertiesPrimary ApplicationReference
Hypercrosslinked Polycarbazole (FCTCz)High BET Surface Area (1845 m²/g)CO₂ Storage (4.63 mmol/g at 273 K) and Separation rsc.org
Conjugated Polycarbazoles (CPOP-7)BET Surface Area (up to 1430 m²/g)H₂ Storage (1.51 wt% at 77 K) and CO₂ Uptake (13.2 wt% at 273 K) nih.gov
Hollow Spherical CMPsEnhanced Physicochemical and Optoelectronic PropertiesVisible-Light Photocatalytic Oxidation of Benzyl Alcohol nih.gov
Carbazole-based Porous Organic Polymer (C-POP) FilmTunable Film Thickness, Good Photocatalytic ActivityPhotocatalytic Hydrogen Evolution nih.gov

Structure-Property Relationships and Device Performance Optimization for this compound Based Materials

In the field of optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs), the molecular structure of the materials used is critical to device performance. Carbazole derivatives are widely used due to their excellent hole-transporting capabilities, high thermal stability, and high triplet energy, which is crucial for hosting phosphorescent emitters. researchgate.netmdpi.comnih.gov The specific structure of this compound suggests several key relationships between its structure and potential device performance.

The Carbazole Core: This planar, aromatic system is an excellent hole-transporting moiety due to its electron-rich nature. researchgate.net Its rigidity contributes to high glass transition temperatures (Tg), leading to morphologically stable amorphous films, which is essential for device longevity and preventing performance degradation. mdpi.com

The 9-Benzyl Group: Substitution at the N-9 position of the carbazole is a common strategy to improve solubility and modify film-forming properties. The bulky, non-planar benzyl group can disrupt intermolecular π-π stacking. This is advantageous as it helps to prevent crystallization in thin films and can maintain a high triplet energy by electronically decoupling adjacent molecules, which is vital for preventing energy loss in blue and green phosphorescent OLEDs. nih.gov

The 3-OL (Hydroxyl) Group: The position of substituents on the carbazole ring significantly influences the electronic properties. A hydroxyl group at the 3-position acts as an electron-donating group, which can affect the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning of frontier orbitals is critical for optimizing charge injection and balancing charge transport within an OLED. The hydroxyl group also provides a reactive site for further functionalization, allowing the molecule to be incorporated into larger molecular structures or polymers.

Optimization of device performance involves fine-tuning these structural elements. For instance, modifying the benzyl group or changing the substituent at the 3-position can alter the HOMO/LUMO levels to better match those of adjacent layers in an OLED, thereby reducing the turn-on voltage and increasing efficiency. For host materials, the goal is to maintain a high triplet energy (typically >2.8 eV for green and blue phosphors) while ensuring good charge transport and thermal stability. nih.gov

The performance of OLEDs incorporating carbazole-based materials is evaluated based on several key metrics, as illustrated in the table below, which shows typical performance data for devices using advanced carbazole derivatives as host materials.

Device ParameterDescriptionExample Performance (Green PhOLED) nih.govExample Performance (Blue PhOLED) nih.gov
Turn-on Voltage (V)The voltage at which the device begins to emit light. Lower is better.2.6 - 3.3 V3.0 V
Current Efficiency (cd/A)Ratio of luminance to the current density. Higher is better.up to 33.9 cd/Aup to 23.9 cd/A
Power Efficiency (lm/W)Ratio of luminous flux to the input power. Higher is better.up to 34.1 lm/Wup to 24.9 lm/W
External Quantum Efficiency (EQE, %)Ratio of photons emitted to electrons injected. Higher is better.9.4%10.3%
Triplet Energy (ET)The energy of the lowest excited triplet state. Must be higher than the emitter's.~2.81 eV~2.81 eV

By leveraging these structure-property relationships, materials based on the this compound framework can be rationally designed and optimized for high-performance applications in advanced materials and optoelectronics.

Catalytic Applications of 9 Benzyl 9h Carbazol 3 Ol Derivatives

Photocatalysis and Photoinduced Electron Transfer Processes

Carbazole (B46965) derivatives are increasingly recognized for their utility as metal-free organic photocatalysts. rsc.orgrsc.org Their strong electron-donating nature makes them effective in photoinduced single-electron transfer (SET) processes. nsf.govresearchgate.net Upon photoexcitation, these molecules can transfer an electron to a substrate, initiating a variety of chemical reactions. The modularity of the carbazole structure allows for systematic modifications to tune their redox potentials and absorption spectra, thereby broadening their applicability in photocatalysis. nsf.gov

Derivatives of carbazole have proven to be potent single-electron photoreductants, capable of driving reactions such as the hydrodehalogenation of aryl halides. nsf.govresearchgate.net For instance, synthetically modified carbazoles, designed to have enhanced photoredox capabilities, can effectively reduce electron-deficient aryl bromides and chlorides under near-UV irradiation (365 nm), even in the presence of air. nsf.gov The design of these catalysts often involves adding aryl groups at the 3 and 6 positions to prevent irreversible dimerization upon oxidation and to shift their absorption to longer wavelengths. nsf.gov

One study demonstrated that a carbazole derivative featuring a naphthyl group could photosensitize the hydrodehalogenation of haloarenes using visible light, owing to its high reducing ability in the excited state. researchgate.net Another powerful application is the reductive pinacol (B44631) and imino-pinacol coupling of carbonyls and imines, respectively. A benzoperylenocarbazole (BPC) organophotocatalyst, with a low excited-state oxidation potential (-2.0 V vs. SCE), has been shown to efficiently catalyze these couplings under blue light irradiation, affording vicinal diols and diamines in excellent yields. acs.org These reactions highlight the capacity of carbazole-based systems to generate radical anions via single-electron transfer, which then undergo further transformations. researchgate.net

Table 1: Examples of Single-Electron Photoreduction Reactions with Carbazole Derivatives

Catalyst Substrate Reaction Type Product Yield Citation
3,6-Diaryl-9-aryl-carbazole 4-Bromobenzonitrile Hydrodehalogenation Up to 99% nsf.gov
3,6-Diaryl-9-aryl-carbazole 4-Chlorobenzonitrile Hydrodehalogenation Up to 83% nsf.gov
Naphthyl-substituted carbazole Haloarenes Hydrodehalogenation Not specified researchgate.net
Benzoperylenocarbazole (BPC) Aromatic/Aliphatic Aldehydes Pinacol Coupling Up to 99% acs.org

Yields are as reported in the cited literature.

Carbazole derivatives have emerged as highly effective metal-free photosensitizers for photocatalytic hydrogen (H₂) generation. unimib.itrsc.org When used in tandem with a co-catalyst like platinum-loaded titanium dioxide (Pt/TiO₂), these dyes can absorb visible light and initiate the electron transfer necessary for water reduction. rsc.orgnih.govacs.org

In comparative studies, carbazole-based dyes have shown significantly enhanced H₂ production performance—sometimes by an order of magnitude—compared to other common organic dyes like those based on phenothiazine. unimib.itrsc.org This superior activity is attributed to the planar structure of the carbazole donor group and its favorable electronic properties, which promote efficient electron injection into the semiconductor's conduction band. unimib.it Multicarbazole-based D-π-A (Donor-π bridge-Acceptor) dyes have been specifically designed for this purpose, demonstrating high rates of hydrogen evolution under visible light irradiation (λ > 420 nm) in the presence of a sacrificial electron donor like triethanolamine (B1662121) (TEOA). nih.govacs.org

Table 2: Performance of Carbazole-Based Dyes in Photocatalytic Hydrogen Evolution

Dye System Co-catalyst Sacrificial Donor H₂ Evolution Rate (μmol h⁻¹) Turnover Number (h⁻¹) Citation
Carbazole-Thiophene Dye (CBZ-Th) Pt/TiO₂ TEOA >10x vs. Phenothiazine dye Top-ranked rsc.org

Performance metrics are as reported in the cited literature under specific experimental conditions.

The application of carbazole derivatives as photocatalysts extends to a wide array of organic transformations under visible light. chemrxiv.org These metal-free systems offer a milder and more sustainable alternative to traditional transition-metal catalysts for forging complex chemical bonds. researchgate.netacs.org

One significant application is the synthesis of carbazoles themselves. A method utilizing an in situ formed copper-based sensitizer (B1316253) under visible light allows for the intramolecular cyclization of N-triarylamines and N-alkyl diarylamines to produce a variety of N-substituted carbazoles. researchgate.netresearchgate.net Another innovative transformation is the photocarboxylation of benzylic C-H bonds with CO₂. acs.org In this process, a carbazole-based photocatalyst (4CzIPN) facilitates a hydrogen atom transfer (HAT) to generate a benzylic radical, which is then reduced to a carbanion that reacts with CO₂. acs.org This reaction cleverly circumvents the need for sacrificial reagents. acs.org

Furthermore, carbazole derivatives like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) have been employed in visible-light photoredox catalysis to enable tandem radical additions and other complex bond-forming reactions, showcasing their versatility in constructing intricate molecular architectures. uiowa.edu

Chemo- and Regioselective Catalysis

Derivatives of 9H-carbazol-3-ol are excellent substrates and precursors for catalysts in chemo- and regioselective reactions, particularly in oxidative coupling processes. A notable example is the cross-dehydrogenative coupling (CDC) of 3-hydroxycarbazoles with arenols, catalyzed by a mesoporous silica-supported oxovanadium (V-MPS4) catalyst. nih.govrsc.org

This reaction proceeds smoothly under an oxygen atmosphere as the terminal oxidant, coupling 3-hydroxycarbazoles and 2-naphthols with high atom efficiency and excellent chemo- and regioselectivity. rsc.org Specifically, 9-Benzyl-9H-carbazol-3-OL was successfully coupled with 2-naphthol (B1666908) to produce 9-Benzyl-4-(2-hydroxynaphthalen-1-yl)-9H-carbazol-3-ol in good yield. nih.govrsc.org The N-benzyl group, while slightly deactivating, still allows the reaction to proceed effectively. rsc.org This methodology demonstrates a broad substrate scope, accommodating various N-substituted 3-hydroxycarbazoles. nih.govrsc.org The heterogeneous nature of the V-MPS4 catalyst also allows for its reuse without a significant drop in yield. nih.gov

Table 3: Vanadium-Catalyzed Cross-Dehydrogenative Coupling of N-Substituted 3-Hydroxycarbazoles

N-Substituent of 3-Hydroxycarbazole Coupling Partner Product Yield Citation
H 2-Naphthol 4-(2-Hydroxynaphthalen-1-yl)-9H-carbazol-3-ol 85% researchgate.net
Methyl 2-Naphthol 4-(2-Hydroxynaphthalen-1-yl)-9-methyl-9H-carbazol-3-ol 61% nih.govrsc.org
Phenyl 2-Naphthol 4-(2-Hydroxynaphthalen-1-yl)-9-phenyl-9H-carbazol-3-ol 72% nih.gov
p-Tolyl 2-Naphthol 4-(2-Hydroxynaphthalen-1-yl)-9-(p-tolyl)-9H-carbazol-3-ol 59% nih.gov

| Benzyl (B1604629) | 2-Naphthol | 9-Benzyl-4-(2-hydroxynaphthalen-1-yl)-9H-carbazol-3-ol | 68% | nih.govrsc.org |

Yields are isolated yields as reported in the cited literature.

Future Research Directions and Emerging Opportunities for 9 Benzyl 9h Carbazol 3 Ol Chemistry

Development of Novel Synthetic Routes for Complex Architectures

The synthesis of complex molecular architectures based on the 9-Benzyl-9H-carbazol-3-OL core is a burgeoning area of research. Current synthetic strategies often involve multi-step processes. mdpi.com Future endeavors will likely focus on developing more efficient and atom-economical routes to intricate derivatives. This includes the exploration of one-pot reactions and tandem catalysis to construct complex polycyclic and dendritic structures.

A key area of interest is the development of methods for the controlled polymerization of carbazole-containing monomers. researchgate.net Techniques like controlled radical polymerization can be harnessed to create well-defined polymers with specific architectures, such as block copolymers and star polymers, incorporating the this compound unit. researchgate.net These advanced polymeric materials are expected to exhibit unique optoelectronic properties and self-assembly behaviors.

Furthermore, the synthesis of macrocycles and cages incorporating the this compound moiety presents an exciting challenge. These structures could find applications in host-guest chemistry, molecular recognition, and as components of molecular machines. The development of synthetic routes to such complex architectures will require innovative approaches, potentially leveraging template-directed synthesis or dynamic covalent chemistry.

Advanced Functionalization for Tailored Optoelectronic Performance

The optoelectronic properties of this compound are highly tunable through strategic functionalization. The hydroxyl group at the 3-position and the benzyl (B1604629) group at the 9-position serve as key handles for introducing a wide array of functional groups. semanticscholar.orgresearchgate.net Future research will focus on the precise tailoring of these properties for specific applications.

For instance, the introduction of strong electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and efficiency of organic light-emitting diodes (OLEDs). researchgate.net The design of molecules with donor-π-acceptor (D-π-A) or donor-π-acceptor-π-donor (D-π-A-π-D) architectures based on the this compound framework is a promising strategy to achieve high-performance materials for organic solar cells. researchgate.net

Moreover, the incorporation of functionalities that promote specific intermolecular interactions, such as hydrogen bonding or π-π stacking, can influence the solid-state packing and, consequently, the charge transport properties of organic field-effect transistors (OFETs). researchgate.net The synthesis of derivatives with extended π-conjugation is another avenue to enhance charge carrier mobility and achieve higher device performance.

Exploration of New Catalytic Transformations

The carbazole (B46965) nucleus is known to participate in various catalytic transformations, and this compound offers a platform for designing novel catalysts. The nitrogen atom of the carbazole ring can act as a ligand for metal catalysts, while the hydroxyl group can be modified to introduce other catalytically active sites.

Future research could explore the use of this compound derivatives as ligands in transition metal catalysis. For example, chiral derivatives could be synthesized and evaluated as ligands in asymmetric catalysis, enabling the enantioselective synthesis of valuable organic compounds. The electronic properties of the carbazole unit can be tuned to influence the activity and selectivity of the metal center.

Furthermore, the development of organocatalysts based on the this compound scaffold is a promising direction. mdpi.com The combination of the carbazole core with other functional groups could lead to catalysts for a variety of organic transformations, such as C-H functionalization and photoredox catalysis. acs.orgtdx.cat The inherent photochemical and electrochemical activity of carbazole derivatives makes them particularly attractive for light-driven catalytic processes. acs.org

Integration into Hybrid Organic-Inorganic Materials

The integration of this compound into hybrid organic-inorganic materials is an emerging field with significant potential. researchgate.net These hybrid materials combine the desirable properties of both organic and inorganic components, leading to synergistic effects and novel functionalities.

One approach involves the covalent grafting of silylated this compound derivatives onto inorganic substrates like silica (B1680970) or metal oxides. researchgate.net This can lead to materials with enhanced thermal stability, improved processability, and tailored optical properties. Such hybrid materials could find applications as fluorescent sensors, in bioimaging, and as components of optical devices. researchgate.netmdpi.com

Another exciting avenue is the use of this compound derivatives as organic linkers in the synthesis of metal-organic frameworks (MOFs). nih.gov The porous and crystalline nature of MOFs, combined with the photophysical properties of the carbazole linker, can result in materials with applications in gas storage, separation, and sensing. nih.gov The hydroxyl group of this compound can also be used to coordinate with metal ions, further expanding the possibilities for creating novel MOF structures.

The incorporation of this compound into boron cluster-based materials is another promising area. frontiersin.org The unique electronic properties of carboranes, combined with the fluorescence of the carbazole unit, could lead to advanced materials for optoelectronics and biomedical applications. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Benzyl-9H-carbazol-3-OL, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of carbazole derivatives typically involves alkylation or substitution reactions. For example, 9-substituted carbazoles can be synthesized via nucleophilic substitution using alkyl halides under basic conditions. In one protocol, carbazole reacts with 1,4-dibromobutane in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C, yielding 89.5% after recrystallization . Key variables include:

  • Temperature : Higher temperatures (e.g., 45°C) enhance reaction kinetics but may increase side reactions.
  • Catalyst : TBAB improves interfacial reactivity in biphasic systems.
  • Purification : Recrystallization from ethanol ensures high purity .
    • Data Table :
Reaction ParameterOptimal ConditionYield Impact
Temperature45°CMaximizes kinetics
Catalyst (TBAB)6.20 mmolReduces reaction time
SolventTolueneFacilitates phase separation

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. For 9-Benzyl-9H-carbazole, X-ray data (R factor = 0.076) revealed a planar carbazole core with a benzyl group at the 9-position, stabilized by π-π interactions . Complementary techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzyl proton signals at δ 5.2–5.5 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 284.14).

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound derivatives for enhanced photophysical properties?

  • Methodological Answer : A 2k^k factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example:

  • Factors : Temperature (40–60°C), TBAB concentration (2–10 mmol), solvent (toluene vs. DMF).
  • Response Variables : Yield, purity, fluorescence quantum yield.
  • Analysis : Regression models (e.g., ANOVA) identify significant interactions. Orthogonal design matrices minimize experimental runs .
    • Data Table :
FactorLow LevelHigh LevelEffect on Fluorescence Yield
Temperature40°C60°CNegative correlation
TBAB Concentration2 mmol10 mmolPositive correlation
Solvent PolarityTolueneDMFReduces aggregation

Q. What mechanisms underlie conflicting data in the oxidative stability of this compound derivatives?

  • Methodological Answer : Contradictions in oxidative stability may arise from:

  • Substituent Effects : Bulky tert-butyl groups at 3/6 positions hinder oxidation by steric shielding .
  • Reaction Conditions : KMnO4_4 in acidic vs. neutral media produces quinones or epoxides, respectively.
  • Analytical Limitations : HPLC vs. GC-MS may misidentify degradation products.
    • Resolution Strategy :

Conduct controlled oxidation studies with standardized protocols.

Use tandem MS/MS for product identification.

Compare computational (DFT) predictions of bond dissociation energies with experimental data .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) model the reactivity of this compound in catalytic systems?

  • Methodological Answer : AI integrates reaction kinetics, thermodynamics, and fluid dynamics to predict outcomes. Steps include:

Parameterization : Input experimental data (e.g., rate constants from ).

Machine Learning : Train models on synthetic datasets to optimize catalyst-substrate interactions.

Validation : Compare simulated yields with bench-scale experiments .

Handling Data Contradictions

Q. How should researchers address discrepancies in reported spectroscopic data for carbazole derivatives?

  • Methodological Answer :

  • Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments weekly.
  • Cross-Validation : Correlate NMR, IR, and X-ray data to resolve signal ambiguities (e.g., overlapping aromatic protons) .
  • Collaborative Studies : Share raw data via platforms like Zenodo for peer verification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.